

Comprehensive Spectroscopic Characterization of 4,7-Dioxosebacic Acid

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 4,7-Dioxosebacic acid

Cat. No.: B1206495

[Get Quote](#)

Introduction and Structural Logic

4,7-Dioxosebacic acid (

, MW 230.21 g/mol) is a linear, symmetrical dicarboxylic acid characterized by two ketone functionalities at the C4 and C7 positions.[1] Its high degree of symmetry (

or

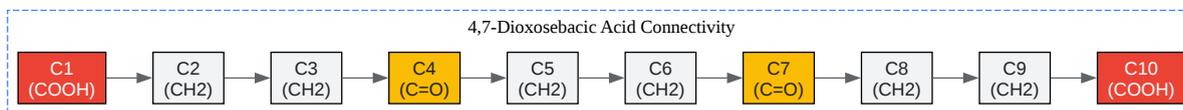
depending on conformation) significantly simplifies its spectroscopic signature, making it an excellent model for understanding 1,4-diketone systems within a dicarboxylic framework.[1]

Structural Connectivity

The molecule consists of two succinic acid-like termini linked by a central ethylene bridge between two carbonyls.

- Termini:
- Core:

This specific connectivity dictates the fragmentation patterns in Mass Spectrometry (MS) and the chemical shifts in Nuclear Magnetic Resonance (NMR).[1]



[Click to download full resolution via product page](#)

Figure 1: Carbon skeleton connectivity showing the symmetric 1,4-diketone core flanked by propionic acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the 14 protons appear as only three distinct aliphatic signals and one acidic signal.^[1] The 10 carbons appear as five distinct signals.

Sample Preparation Protocol

- Solvent: DMSO-

is preferred over

due to the limited solubility of the dicarboxylic acid in non-polar solvents and to prevent dimerization effects on the chemical shifts.

- Concentration: 10-15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

H NMR Data (400 MHz, DMSO-)

Position	Type	Integration	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
-COOH	Acid	2H	12.0 - 12.2	Broad Singlet	-	Exchangeable acidic protons.
C5, C6		4H	2.68 - 2.72	Singlet (s)	-	Core Bridge. Chemically equivalent protons between two ketones. No vicinal neighbors for splitting.*
C3, C8		4H	2.75 - 2.80	Triplet (t)	6.5 - 7.0	to Ketone, to Acid.[1] Deshielded by carbonyl anisotropy.
C2, C9		4H	2.40 - 2.45	Triplet (t)	6.5 - 7.0	to Acid, to Ketone. [1] Typical succinic-like shift.

*Note on C5/C6: Although these are adjacent (

system), magnetic equivalence in the symmetric conformer often results in a singlet or a tightly roofed multiplet appearing as a singlet in lower-field instruments.[1]

C NMR Data (100 MHz, DMSO-)

Carbon	Shift (ppm)	Assignment	Causality
C4, C7	207.5	Ketone C=O	Characteristic ketone region; distinct from acid/ester.[2]
C1, C10	174.2	Acid -COOH	Typical carboxylic acid resonance.[1]
C3, C8	37.8	(-keto)	Deshielded by ketone; further downfield than C2.
C5, C6	36.1	(Core)	Central bridge; slightly shielded relative to C3 due to symmetry/strain absence.[1]
C2, C9	28.5	(-acid)	Typical aliphatic position for succinic derivatives.

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the presence of two distinct carbonyl environments (Ketone vs. Carboxylic Acid).[1]

Experimental Protocol (KBr Pellet)

- Grinding: Mix 1-2 mg of dry **4,7-dioxosebacic acid** with 100 mg spectroscopic grade KBr.
- Pressing: Compress at 10 tons for 2 minutes to form a transparent pellet.

- Acquisition: 4000–400

, 32 scans,

resolution.

Key Absorption Bands[3]

Wavenumber ()	Vibration Mode	Intensity	Interpretation
2800 – 3300	O-H Stretch	Broad, Strong	H-bonded carboxylic acid dimer. "Hump" shape.
1715 – 1725	C=O Stretch (Ketone)	Sharp, Strong	The isolated ketone carbonyls at C4/C7.
1690 – 1710	C=O[1] Stretch (Acid)	Strong	Carboxylic acid carbonyl. Often appears as a shoulder or distinct peak lower than the ketone.
1400 – 1420	Bend	Medium	Scissoring vibration of methylene groups adjacent to carbonyls.
1200 – 1300	C-O Stretch	Strong	C-O single bond stretch of the carboxylic acid.[1]
900 – 950	O-H Bend	Medium, Broad	Out-of-plane bending (dimer).

Mass Spectrometry (MS)

MS analysis provides structural confirmation via fragmentation. The molecule does not easily ionize in ESI+ without adducts; EI (Electron Impact, 70 eV) or ESI- (Negative Mode) is recommended.[1]

Fragmentation Pathway (EI - 70 eV)

The molecular ion (

) is weak. The spectrum is dominated by

-cleavage at the ketone groups and McLafferty rearrangements.

- Molecular Ion (

): m/z 230 (Weak/Trace)[1]

- Base Peak: Likely m/z 101 or 115 (Succinyl fragments).

Key Fragments

- m/z 212 (

): Loss of water (dehydration of diacid).

- m/z 186 (

): Loss of

(decarboxylation).

- m/z 115 (

): Cleavage at the central C5-C6 bond? Unlikely. More likely cleavage

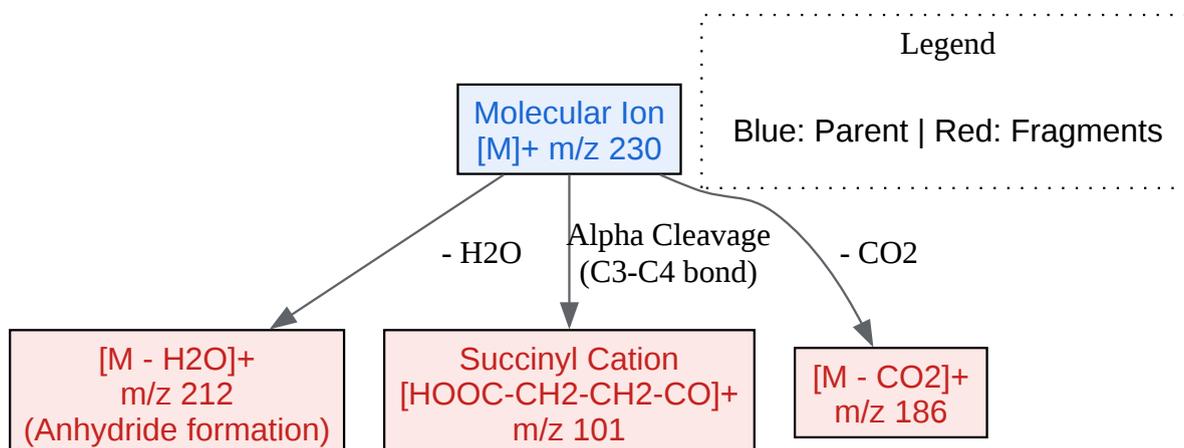
to C4 ketone yielding succinyl moiety.

- m/z 101 (

): The Succinyl cation. This is a diagnostic fragment for succinic derivatives.

- m/z 55 (

): Acryloyl cation formed from further breakdown.



[Click to download full resolution via product page](#)

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Synthesis & Purity Context

Understanding the origin of the sample is vital for interpreting impurity peaks. **4,7-Dioxosebacic acid** is often synthesized via:

- Succinylsuccinic Ester Route: Hydrolysis and decarboxylation of diethyl succinylsuccinate. Impurity Risk: 1,4-cyclohexanedione (cyclic byproduct).
- Oxidative Cleavage: Cleavage of cyclic enol ethers.
- Biosynthetic Pathways: Related to 5-aminolevulinic acid (5-ALA) metabolism.

Purity Check:

- If NMR shows a singlet at 2.55 ppm (DMSO), the sample contains unreacted Succinic Acid.[1]
- If NMR shows multiplets at 1.1 - 1.3 ppm, the sample contains lipid/grease contamination.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1698, **4,7-Dioxosebacic acid**.^[1] Retrieved from [[Link](#)]
- NIST Mass Spectrometry Data Center. Succinic Acid and Derivatives Fragmentation Patterns. NIST Chemistry WebBook, SRD 69.^[1] Retrieved from [[Link](#)]^[1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.^[1] (General reference for 1,4-diketone shifts and IR carbonyl assignments).
- FooDB. Sebacic Acid Derivatives and Metabolites. (For metabolic context of medium-chain dicarboxylic acids). Retrieved from [[Link](#)]^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. CAS 30828-09-2: Dodecanedioic acid, 4-oxo- | CymitQuimica \[cymitquimica.com\]](#)
- To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 4,7-Dioxosebacic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206495#spectroscopic-data-of-4-7-dioxosebacic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com